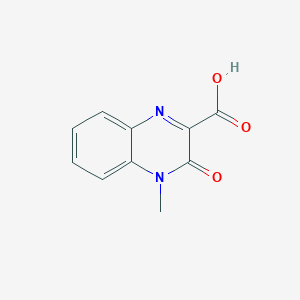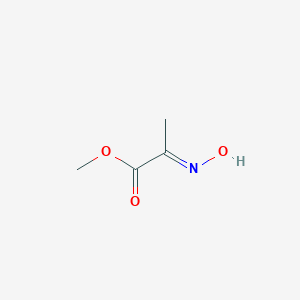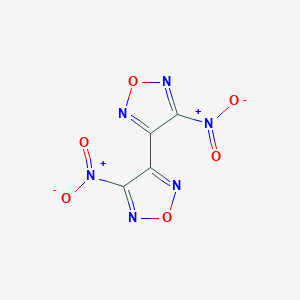
Azepan-3-one
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azepan-3-one can be synthesized through several methods. One common approach involves the cyclization of 6-aminohexanoic acid or its derivatives. This can be achieved through intramolecular condensation reactions under acidic or basic conditions. Another method involves the reduction of azepan-2,3-dione using suitable reducing agents such as lithium aluminum hydride.
Industrial Production Methods: In industrial settings, this compound is often produced via the Beckmann rearrangement of cyclohexanone oxime. This process involves the conversion of cyclohexanone oxime to caprolactam, which can then be further processed to yield this compound. The reaction typically requires the use of strong acids such as sulfuric acid or phosphoric acid as catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: Azepan-3-one undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form azepan-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield azepane, a saturated seven-membered ring containing a nitrogen atom. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the lactam nitrogen can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Azepan-2,3-dione.
Reduction: Azepane.
Substitution: N-alkyl or N-acyl this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Azepan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and polymers. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some this compound derivatives are investigated for their potential use as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
Azepan-3-one is structurally similar to other seven-membered heterocycles, such as:
Azepane: The fully saturated analog of this compound, lacking the carbonyl group.
Caprolactam: The precursor to nylon-6, which is structurally similar but used primarily in polymer production.
Benzazepine: A fused ring system containing a benzene ring and an azepine ring, with different reactivity and applications.
Uniqueness: this compound’s unique combination of a seven-membered ring and a lactam structure gives it distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
- Azepane
- Caprolactam
- Benzazepine
- Oxazepine
- Thiazepine
This detailed overview provides a comprehensive understanding of azepan-3-one, covering its synthesis, reactivity, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
azepan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGKKJHGZOGVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578377 | |
| Record name | Azepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171257-01-5 | |
| Record name | Azepan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B168697.png)










